4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 55564-13-1
VCID: VC19584851
InChI: InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2
SMILES:
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine

CAS No.: 55564-13-1

Cat. No.: VC19584851

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine - 55564-13-1

Specification

CAS No. 55564-13-1
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 4-pyridin-2-yloxybenzene-1,2-diamine
Standard InChI InChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2
Standard InChI Key RIWCQXTVBRFTCG-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (IUPAC name: 4-(pyridin-2-yloxy)benzene-1,2-diamine) is an aromatic amine with the molecular formula C₁₁H₁₀N₂O. The compound features a benzene core substituted with:

  • Two amino (-NH₂) groups at the 1 and 2 positions, conferring nucleophilic and redox-active properties.

  • A pyridin-2-yloxy group (-O-C₅H₄N) at the 4 position, introducing a heteroaromatic system capable of π-π interactions and metal coordination .

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.22 g/mol
IUPAC Name4-(pyridin-2-yloxy)benzene-1,2-diamine
CAS NumberNot publicly listed

The absence of a registered CAS number suggests limited commercial availability or restricted industrial use.

Spectroscopic and Crystallographic Features

While crystallographic data for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine are unavailable, insights can be drawn from related structures. For instance, the zinc coordination polymer described in demonstrates how pyridine-containing ligands form stable metal-organic frameworks (MOFs) via nitrogen-metal bonds. Similarly, the pyridin-2-yloxy group in this compound may act as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and ether oxygen atoms.

Infrared (IR) spectroscopy would likely reveal N-H stretching vibrations (~3300–3500 cm⁻¹) from the amine groups and C-O-C asymmetric stretching (~1250 cm⁻¹) from the ether linkage. Nuclear magnetic resonance (NMR) spectra would show distinct signals for the pyridine protons (δ 7.0–8.5 ppm in ¹H NMR) and aromatic benzene protons (δ 6.5–7.5 ppm).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine can be achieved through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling, analogous to methods used for 4-[(Butan-2-yl)oxy]benzene-1,2-diamine. A proposed route involves:

  • Protection of Amines: 2-Aminophenol is treated with a protecting group (e.g., acetyl) to yield 1,2-diacetamidophenol.

  • Ether Formation: Reaction with 2-hydroxypyridine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the pyridin-2-yloxy group.

  • Deprotection: Acidic or basic hydrolysis removes the acetyl groups, yielding the target diamine.

Alternative methods may utilize palladium-catalyzed cross-coupling reactions to attach the pyridine moiety. Industrial-scale production would require optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the benzene ring.

  • Amine Reactivity: Preventing over-oxidation or side reactions at the amino groups during synthesis.

  • Purification: Separating the product from byproducts such as unreacted starting materials or oligomers.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The amino groups are susceptible to oxidation, forming nitroso or nitro derivatives. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions could oxidize the amine to a nitro group. Conversely, catalytic hydrogenation (H₂/Pd-C) might reduce the pyridine ring to piperidine, altering the compound’s electronic properties.

Coordination Chemistry

The pyridin-2-yloxy group’s nitrogen and oxygen atoms enable coordination to transition metals. For instance, zinc(II) ions could bind to the pyridine nitrogen and ether oxygen, forming complexes similar to those reported in . Such interactions are critical for designing catalysts or MOFs.

Derivatization Reactions

  • Acylation: Reaction with acetic anhydride yields 1,2-diacetamido-4-(pyridin-2-yloxy)benzene, enhancing solubility.

  • Diazotization: The primary amines can form diazonium salts, enabling coupling reactions to synthesize azo dyes or bioconjugates .

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